molecular formula C12H13N3O3 B11820366 (R)-3-(1H-Indol-3-yl)-2-ureidopropanoic acid CAS No. 54896-75-2

(R)-3-(1H-Indol-3-yl)-2-ureidopropanoic acid

Cat. No.: B11820366
CAS No.: 54896-75-2
M. Wt: 247.25 g/mol
InChI Key: NWLXJVDJMARXSP-SNVBAGLBSA-N
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Description

®-3-(1H-Indol-3-yl)-2-ureidopropanoic acid is a chiral compound that features an indole ring, a ureido group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1H-Indol-3-yl)-2-ureidopropanoic acid typically involves the reaction of indole derivatives with ureido compounds under controlled conditions. One common method involves the use of indole-3-carboxaldehyde, which undergoes a series of reactions including condensation, cyclization, and hydrolysis to yield the desired product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of ®-3-(1H-Indol-3-yl)-2-ureidopropanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

®-3-(1H-Indol-3-yl)-2-ureidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: The ureido group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the ureido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid derivatives, while reduction of the ureido group can produce amine derivatives .

Scientific Research Applications

®-3-(1H-Indol-3-yl)-2-ureidopropanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-3-(1H-Indol-3-yl)-2-ureidopropanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The ureido group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(1H-Indol-3-yl)-2-ureidopropanoic acid is unique due to its combination of an indole ring, a ureido group, and a chiral center. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in research and industry .

Properties

CAS No.

54896-75-2

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

(2R)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C12H13N3O3/c13-12(18)15-10(11(16)17)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,16,17)(H3,13,15,18)/t10-/m1/s1

InChI Key

NWLXJVDJMARXSP-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)N

Origin of Product

United States

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